SR 142948

概述

描述

SR 142948 是一种有效的非肽类拮抗剂,选择性地靶向神经降压素受体。 它主要用于科学研究,以研究神经降压素在调节大脑中多巴胺受体活性和谷氨酸信号传导中的作用 。 该化合物在阻断兴奋剂药物(包括 3,4-亚甲二氧基甲基苯丙胺 (MDMA))的作用方面显示出巨大潜力 .

准备方法

化学反应分析

SR 142948 经历了几种类型的化学反应,包括:

取代反应: 该化合物可以进行取代反应,特别是在特定试剂和条件下。

氧化还原反应: this compound 可以参与氧化还原反应,导致形成各种产物。

常用试剂和条件: 反应通常涉及诸如肌醇单磷酸之类的试剂,以及促进形成肌醇单磷酸之类的主要产物的条件.

科学研究应用

Neuropharmacology

SR 142948 has been extensively used to investigate the neurotensin (NT) system's influence on drug addiction and behavior. Research indicates that it can block the effects of stimulant drugs like MDMA, suggesting its potential role in understanding substance use disorders .

Case Study: Methamphetamine Self-Administration

In a study involving mice, this compound was shown to reduce methamphetamine intake and seeking behavior. Mice treated with this compound required more training sessions to reach acquisition criteria for drug intake, indicating that neurotensin signaling may modulate drug-seeking behaviors .

Inflammation and Immune Response

This compound has been employed to explore neurotensin's anti-inflammatory properties. In murine models of asthma, it was found that neurotensin could reduce pro-inflammatory cytokine production, while pretreatment with this compound did not negate these effects, indicating complex interactions between neurotensin receptors and inflammatory pathways .

Case Study: Asthma Model

In a hapten-induced asthma model, the administration of neurotensin alongside this compound demonstrated a reduction in inflammatory markers without compromising NT's protective effects against oxidative stress .

Cardiovascular Research

Research has indicated that this compound can mitigate cardiorespiratory effects when administered intravenously, highlighting its potential applications in cardiovascular studies . This suggests that neurotensin may play a role in regulating cardiovascular responses under various physiological conditions.

Neuroendocrine Studies

This compound has also been utilized to study the neurotensin system's involvement in neuroendocrine functions. Its antagonistic properties allow researchers to dissect the roles of different neurotensin receptor subtypes in hormone regulation and stress responses.

Summary of Findings

The applications of this compound span multiple domains within scientific research, primarily focusing on:

- Neuropharmacology : Understanding addiction mechanisms.

- Inflammation : Investigating anti-inflammatory pathways.

- Cardiovascular Health : Exploring regulatory mechanisms.

- Neuroendocrinology : Dissecting hormonal regulation.

Data Table: Key Research Applications of this compound

作用机制

相似化合物的比较

生物活性

SR 142948, also known as SR 142948A, is a selective neurotensin receptor antagonist that has garnered attention for its significant biological activity in various pharmacological contexts. This article delves into the compound's mechanisms of action, effects on behavior and neurochemistry, and relevant case studies that illustrate its potential therapeutic applications.

This compound acts primarily as an antagonist at neurotensin receptors (NTSR1 and NTSR2). It has been shown to inhibit neurotensin-induced effects such as inositol monophosphate formation and intracellular calcium mobilization in transfected cells. The compound exhibits a high affinity for these receptors, with an IC50 value of approximately 3.9 nM for inhibiting inositol monophosphate formation in HT29 cells .

Pharmacological Effects

1. Neurochemical Effects

- Acetylcholine Release : this compound completely antagonizes neurotensin-evoked acetylcholine release in the rat striatum when administered at a dose of 0.1 mg/kg intraperitoneally (i.p.) .

- Behavioral Modulation : In animal models, this compound has been shown to inhibit the hypothermic and analgesic effects induced by neurotensin, suggesting its role in modulating pain and temperature regulation .

2. Effects on Drug-Seeking Behavior

Research indicates that this compound can significantly alter drug-seeking behavior in models of substance use disorder. In a study involving methamphetamine self-administration in mice, those treated with this compound required more sessions to meet acquisition criteria and exhibited decreased methamphetamine intake during both training and maintenance phases . This suggests that this compound may have potential as a therapeutic agent for reducing addiction-related behaviors.

Case Study 1: Methamphetamine Self-Administration

In a controlled experiment, mice received microinfusions of this compound (10 ng/side) into the ventral tegmental area prior to methamphetamine self-administration. Results showed:

- Reduced Intake : Mice treated with this compound self-administered fewer infusions of methamphetamine compared to control groups.

- Behavioral Changes : The treatment group demonstrated decreased drug-seeking behavior during extinction and cue-induced reinstatement sessions .

Case Study 2: MDMA-Induced Locomotor Activity

Another study evaluated the effects of this compound on locomotor activity induced by MDMA (Ecstasy). Mice pre-treated with this compound exhibited significantly reduced locomotor activity compared to control groups, indicating its potential to modulate hyperactivity associated with certain psychoactive substances .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Basic Research Questions

Q. What is the molecular mechanism of SR 142948 as a neurotensin receptor (NTR) antagonist, and how does it differ between NT1 and NT2 receptor subtypes?

this compound is a non-peptide, orally bioavailable antagonist with high selectivity for neurotensin receptors (NTRs). It exhibits nanomolar affinity for NT1 (IC50 = 1.19 nM in h-NTR1-CHO cells) and NT2 receptors (IC50 = 3.96 nM in adult rat brain membranes) . Functionally, this compound acts as a competitive antagonist in human colon smooth muscle, blocking NT-induced contractions with pA2 values of 8.71 (transverse colon) and 8.45 (distal colon), as determined via Schild plot analysis . Unlike SR 48692, which shows non-competitive antagonism in transverse colon, this compound maintains consistent competitive inhibition across colonic regions, suggesting distinct receptor subtype interactions .

Q. Which experimental models are validated for studying this compound’s pharmacological effects?

Key models include:

- Human colonic smooth muscle strips : Used to assess NT-induced contractions and antagonist potency. This compound (10 nM–1 µM) demonstrates dose-dependent inhibition of NT responses, validated by RT-PCR confirmation of NT1 receptor transcripts in transverse and distal colon .

- HT-29 cells : A colorectal adenocarcinoma line for evaluating NT-induced inositol monophosphate formation (IC50 = 3.9 nM) .

- In vivo rodent models : this compound crosses the blood-brain barrier, enabling studies on NT-mediated behaviors (e.g., analgesia, hypothermia) .

Q. How should researchers design concentration-response experiments for this compound to ensure reproducibility?

- Dose range : Use 10 nM–1 µM for in vitro colonic muscle studies, as higher concentrations may induce off-target effects .

- Controls : Include vehicle controls (e.g., DMSO) and reference antagonists (e.g., SR 48692) to validate specificity .

- Data normalization : Express NT-induced contractions as a percentage of maximal carbachol (0.1 mM) responses to account for tissue variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s functional responses across tissue preparations?

Discrepancies arise from receptor heterogeneity (e.g., NT1 vs. NT2 prevalence) and species-specific NT receptor affinities. For example:

- In human colon, this compound competitively antagonizes NT responses, while SR 48692 exhibits non-competitive antagonism in transverse colon, suggesting receptor subtype diversity .

- Methodological adjustments :

- Use RT-PCR to confirm receptor transcript presence (e.g., NT1 in colon vs. NT2 in brain) .

- Apply Schild analysis to distinguish competitive (slope ≈1) vs. non-competitive antagonism (slope ≠1) .

Q. What statistical and pharmacological methods are critical for quantifying this compound’s antagonist potency?

- Schild regression : Calculate pA2 values (e.g., 8.71 for transverse colon) to assess antagonist affinity .

- IC50 determination : Use nonlinear regression on HT-29 cell data (e.g., NT-induced inositol monophosphate inhibition) .

- Error mitigation : Replicate experiments across ≥5 tissue donors to address inter-individual variability .

Q. How does this compound’s pharmacokinetic profile influence experimental design in CNS vs. peripheral studies?

- CNS studies : Leverage its blood-brain barrier permeability (e.g., intracerebroventricular administration) to study NT-mediated behaviors .

- Peripheral studies : Prioritize in vitro models (e.g., colon strips) to isolate direct receptor effects from systemic metabolism.

- Dosing frequency : In chronic studies, consider this compound’s oral bioavailability and half-life to maintain stable plasma levels .

Q. Methodological Considerations

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing experimental parameters (e.g., tissue source, antagonist pre-incubation time) .

- Ethical compliance : For human tissue studies, obtain informed consent and ethical approval, specifying donor demographics and exclusion criteria .

属性

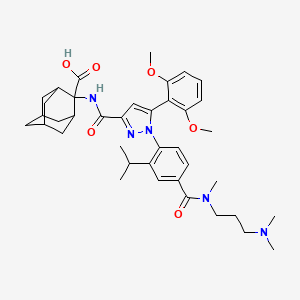

IUPAC Name |

2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N5O6/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWULHXVBLMWCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415529 | |

| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184162-64-9 | |

| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184162-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-142948 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W59C8B2MZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。